

# comparing the reactivity of $\text{Li}_2\text{O}_2$ and $\text{NaO}_2$ with battery electrolytes

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## Compound of Interest

Compound Name: *Lithium peroxide ( $\text{Li}_2(\text{O}_2)$ )*

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## Reactivity Showdown: $\text{Li}_2\text{O}_2$ vs. $\text{NaO}_2$ in Battery Electrolytes

A comparative guide for researchers on the reactivity of lithium peroxide and sodium superoxide with common battery electrolytes, supported by experimental data.

The development of high-energy-density metal-air batteries is critically dependent on the stability of the electrolyte in the presence of highly reactive discharge products. In lithium-oxygen ( $\text{Li-O}_2$ ) and sodium-oxygen ( $\text{Na-O}_2$ ) batteries, the primary discharge products are lithium peroxide ( $\text{Li}_2\text{O}_2$ ) and sodium superoxide ( $\text{NaO}_2$ ), respectively. Understanding the comparative reactivity of these compounds with the electrolyte is paramount for designing long-lasting and efficient batteries. This guide provides a detailed comparison of the reactivity of  $\text{Li}_2\text{O}_2$  and  $\text{NaO}_2$  with common battery electrolytes, summarizing key experimental findings and their implications for battery performance.

## Executive Summary

Experimental evidence consistently demonstrates that lithium peroxide ( $\text{Li}_2\text{O}_2$ ) is significantly more reactive than sodium superoxide ( $\text{NaO}_2$ ) towards common battery electrolytes.<sup>[1][2][3][4]</sup> This heightened reactivity of  $\text{Li}_2\text{O}_2$  leads to more pronounced decomposition of both the electrolyte and the carbon cathode material in  $\text{Li-O}_2$  batteries.<sup>[1]</sup> The accumulation of decomposition byproducts, such as lithium carbonates, at the interface between  $\text{Li}_2\text{O}_2$  and the

electrolyte is a primary contributor to the high charging overpotentials observed in these systems.[\[1\]](#)[\[5\]](#)

Conversely, Na-O<sub>2</sub> batteries benefit from the lower reactivity of NaO<sub>2</sub>, resulting in reduced formation of decomposition products during the charging phase and consequently, a lower charging overpotential.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#) While parasitic reactions are a concern in both systems, they predominantly occur during the discharge phase in Na-O<sub>2</sub> batteries, whereas in Li-O<sub>2</sub> batteries, they are significant during both charge and discharge cycles.[\[1\]](#)

## Quantitative Comparison of Reactivity and Performance

The following table summarizes the key quantitative differences in performance and reactivity between Li-O<sub>2</sub> and Na-O<sub>2</sub> battery systems, primarily with ether-based electrolytes.

Parameter	Li-O <sub>2</sub> Battery (with Li <sub>2</sub> O <sub>2</sub> )	Na-O <sub>2</sub> Battery (with NaO <sub>2</sub> )	Key Implications
Primary Discharge Product	Lithium Peroxide (Li <sub>2</sub> O <sub>2</sub> )	Sodium Superoxide (NaO <sub>2</sub> )	Different reaction mechanisms and stability.
Charging Overpotential	High and continuously increasing <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>	Low and relatively stable <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>	Higher energy loss during charging for Li-O <sub>2</sub> .
Electrolyte Decomposition	Significant during charge and discharge <a href="#">[1]</a>	Primarily during discharge <a href="#">[1]</a>	Greater electrolyte degradation in Li-O <sub>2</sub> systems.
Carbon Cathode Decomposition	More pronounced <a href="#">[1]</a>	Less pronounced <a href="#">[1]</a>	Affects the longevity of the cathode in Li-O <sub>2</sub> batteries.
Major Decomposition Byproducts	Lithium Carbonates (Li <sub>2</sub> CO <sub>3</sub> ), Lithium Alkylcarbonates <a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[8]</a>	Fewer carbonate byproducts during charge <a href="#">[1]</a>	Passivating layer formation in Li-O <sub>2</sub> cells.

## Experimental Protocols

The comparative analysis of  $\text{Li}_2\text{O}_2$  and  $\text{NaO}_2$  reactivity is largely based on electrochemical and analytical techniques. A typical experimental workflow is outlined below.

### Galvanostatic Cycling with Differential Electrochemical Mass Spectrometry (DEMS)

This is a powerful technique used to quantify the evolution of gases during battery cycling, providing insights into the efficiency of the oxygen reduction and evolution reactions and the extent of parasitic reactions.

- **Cell Assembly:** A Swagelok-type cell is constructed with a lithium or sodium metal anode, a separator, and a porous carbon cathode. The cell is filled with the electrolyte of interest (e.g., 1M LiTFSI in DME for Li- $\text{O}_2$  or 0.5M NaOTf in DME for Na- $\text{O}_2$ ).
- **Gas Analysis:** The cell is connected to a mass spectrometer via a capillary leak. This allows for in-situ monitoring of gases such as  $\text{O}_2$ ,  $\text{CO}_2$ , and  $\text{H}_2$  evolved during the charge and discharge cycles.
- **Electrochemical Cycling:** The cell is cycled at a constant current (galvanostatically). For instance, a Li- $\text{O}_2$  cell might be discharged at 100 mA/g and charged at the same rate.
- **Data Analysis:** The amount of  $\text{O}_2$  consumed during discharge and evolved during charge is quantified and compared to the theoretical values based on the formation and decomposition of  $\text{Li}_2\text{O}_2$  or  $\text{NaO}_2$ . Deviations from the theoretical values indicate side reactions. The evolution of  $\text{CO}_2$  is a direct indicator of electrolyte or carbon cathode decomposition.

## Reaction Pathways and Decomposition Mechanisms

The reactivity differences between  $\text{Li}_2\text{O}_2$  and  $\text{NaO}_2$  stem from their intrinsic chemical nature and their interaction with electrolyte components.

Caption: Comparative reaction pathways in Li- $\text{O}_2$  and Na- $\text{O}_2$  batteries.

In Li- $\text{O}_2$  batteries utilizing carbonate electrolytes, the highly nucleophilic superoxide radical ( $\text{O}_2^-$ ), an intermediate in the formation of  $\text{Li}_2\text{O}_2$ , readily attacks the electrolyte solvent

molecules.[7][8] This leads to the formation of various decomposition products, including lithium alkylcarbonates and lithium carbonate.[7][8] Furthermore, the insulating nature of  $\text{Li}_2\text{O}_2$  and its decomposition products contributes to a continuous increase in the charging overpotential.[1]

In contrast, the primary discharge product in Na- $\text{O}_2$  batteries is the more stable sodium superoxide ( $\text{NaO}_2$ ).[5][9] This species exhibits lower nucleophilicity compared to the superoxide radical in the Li- $\text{O}_2$  system, resulting in significantly less electrolyte degradation, particularly during the charging process.[1] While  $\text{NaO}_2$  can also degrade the electrolyte, this process is less severe and occurs predominantly during discharge.[1]

## Conclusion

The available experimental data clearly indicates that  $\text{NaO}_2$  is a more stable and less reactive discharge product than  $\text{Li}_2\text{O}_2$  in the context of common battery electrolytes. This fundamental difference in reactivity translates to improved electrochemical performance for Na- $\text{O}_2$  batteries, specifically lower charging overpotentials and enhanced cycling stability due to reduced parasitic reactions. While the theoretical energy density of the Li- $\text{O}_2$  system is higher, the instability of  $\text{Li}_2\text{O}_2$  and its detrimental reactions with the electrolyte pose significant challenges that must be overcome for practical applications. Future research in the field of Li- $\text{O}_2$  batteries should focus on developing novel electrolyte formulations or protective cathode coatings that can mitigate the high reactivity of lithium peroxide.

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